molecular formula C8H9ClF3N B13509659 1-[2-(Difluoromethyl)-5-fluorophenyl]methanamine hydrochloride

1-[2-(Difluoromethyl)-5-fluorophenyl]methanamine hydrochloride

Katalognummer: B13509659
Molekulargewicht: 211.61 g/mol
InChI-Schlüssel: QTGAWMAKINHYBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Difluoromethyl)-5-fluorophenyl]methanamine hydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of difluoromethyl and fluorophenyl groups attached to a methanamine backbone. This compound is often utilized in pharmaceutical research and development due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-[2-(Difluoromethyl)-5-fluorophenyl]methanamine hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and difluoromethylamine.

    Reaction Conditions: The key steps involve the formation of the difluoromethyl group and its subsequent attachment to the fluorophenyl ring. This is often achieved through nucleophilic substitution reactions.

    Industrial Production: On an industrial scale, the production methods are optimized for yield and purity.

Analyse Chemischer Reaktionen

1-[2-(Difluoromethyl)-5-fluorophenyl]methanamine hydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: It finds applications in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 1-[2-(Difluoromethyl)-5-fluorophenyl]methanamine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to certain enzymes or receptors, modulating their activity.

    Pathways: It influences various biochemical pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

1-[2-(Difluoromethyl)-5-fluorophenyl]methanamine hydrochloride can be compared with other similar compounds:

Eigenschaften

Molekularformel

C8H9ClF3N

Molekulargewicht

211.61 g/mol

IUPAC-Name

[2-(difluoromethyl)-5-fluorophenyl]methanamine;hydrochloride

InChI

InChI=1S/C8H8F3N.ClH/c9-6-1-2-7(8(10)11)5(3-6)4-12;/h1-3,8H,4,12H2;1H

InChI-Schlüssel

QTGAWMAKINHYBL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)CN)C(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.